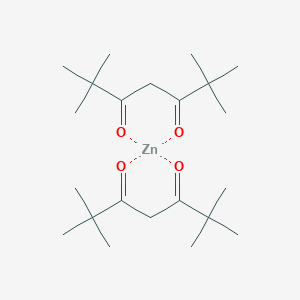

2,2,6,6-テトラメチルヘプタン-3,5-ジオン;ZINC

説明

Synthesis Analysis

The synthesis of 2,2,6,6-Tetramethylheptane-3,5-dione utilizes starting materials such as pinacolone and methyl pivalate, with sodium hydride serving as a base in tetrahydrofuran. Optimal reaction conditions have been identified, leading to a product yield of 64.5% (Zhuang Yan-Xin, 2007).

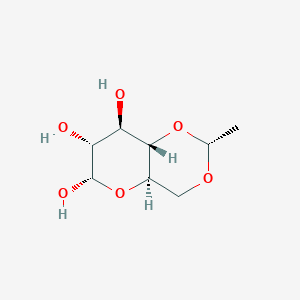

Molecular Structure Analysis

X-ray crystal structures provide insight into the molecular structures related to 2,2,6,6-Tetramethylheptane-3,5-dione when bonded with lead, revealing monomeric structures with chelating units distorted from a stereochemically active lone pair of electrons at the lead (II) center (Malik et al., 1999).

Chemical Reactions and Properties

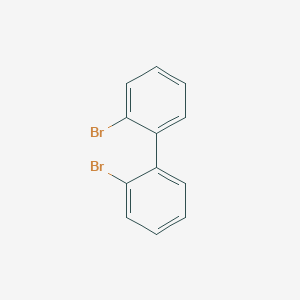

Chemical reactions involving 2,2,6,6-Tetramethylheptane-3,5-dione, such as the copper salt-catalyzed ether formation from aryl bromides or iodides and phenols, highlight its role in accelerating difficult reactions under moderate conditions (Buck et al., 2002).

Physical Properties Analysis

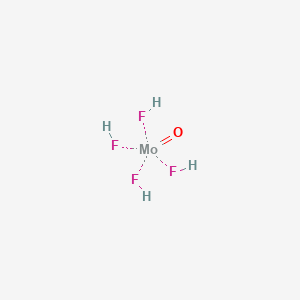

The metalorganic chemical vapor deposition (MOCVD) of carbon-free ZnO using bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc demonstrates the precursor's effective decomposition, leading to highly c-axis-oriented ZnO films on Si(100) with reduced surface carbon, indicating clean decomposition (Saraf et al., 2007).

Chemical Properties Analysis

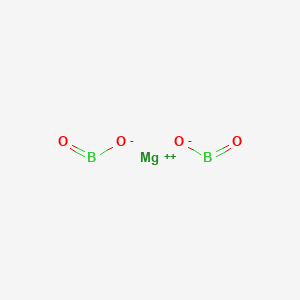

Investigations into the chemical properties of 2,2,6,6-Tetramethylheptane-3,5-dione when bonded with zinc, as in coordination polymers, reveal detailed structures and bonding patterns, such as in the synthesis and structure of catena((μ2-4,4,10,10-tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione-O,O′)dichloro-zinc), illustrating the complex's tetrahedral zinc coordination polyhedron (Netreba & Somov, 2017).

科学的研究の応用

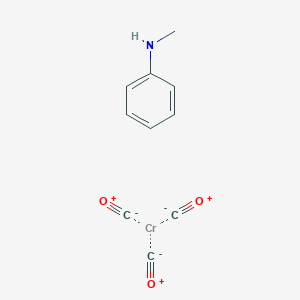

α-アリール-β-ジケトンの合成

“2,2,6,6-テトラメチルヘプタン-3,5-ジオン;ZINC”は、α-アリール-β-ジケトンの合成に使用されます . これらの化合物は、さまざまな金属と錯体を形成する能力により、化学のさまざまな分野で重要です。

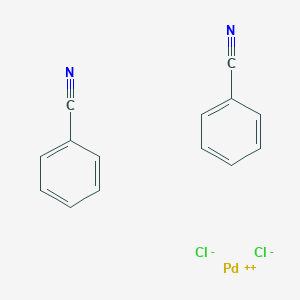

ジシアナミドベンゼンブリッジジルテニウム錯体の合成

この化合物は、ジシアナミドベンゼンブリッジジルテニウム錯体の合成にも役割を果たします . この錯体は、分子エレクトロニクスの分野で潜在的な用途があります。

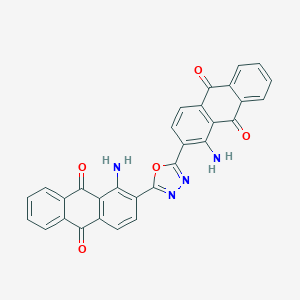

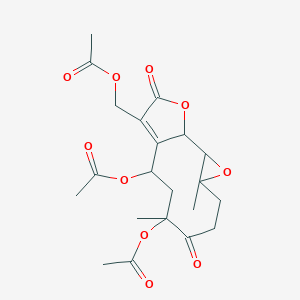

オレンジ発光イリジウム(III)錯体の合成における補助配位子

“this compound”は、オレンジ発光イリジウム(III)錯体の合成における補助配位子として使用されます . この錯体は、特に有機発光ダイオード(OLED)の開発におけるオプトエレクトロニクスの分野で使用されています。

ランタノイドイオンとの安定な錯体の形成

この化合物は、ランタノイドイオンとの安定な錯体の合成に使用される二座配位子です . これらの錯体は、触媒、磁性、および発光を含むさまざまな分野で用途があります。

金属触媒用の空気安定配位子

さまざまな反応で、“this compound”は金属触媒用の空気安定配位子として作用します . これは、さまざまな産業化学プロセスで役立ちます。

作用機序

Target of Action

2,2,6,6-Tetramethylheptane-3,5-dione, also known as Dipivaloylmethane, is a bidentate ligand . It primarily targets lanthanide ions in its mechanism of action. Lanthanide ions play a crucial role in various biological and chemical processes due to their unique electronic configurations.

Mode of Action

This compound interacts with its targets (lanthanide ions) through its bidentate ligand property . It forms stable complexes with lanthanide ions . The compound is a stable, anhydrous reagent that undergoes O-additions and C-additions . In various reactions, it acts as an air-stable ligand for metal catalysts .

Biochemical Pathways

It’s known that the compound serves as a substrate for heterocycles , which are involved in a wide range of biochemical processes.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution in the body.

Result of Action

It’s known that the compound is used in the synthesis of α-aryl-β-diketones and as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex .

Action Environment

It’s known that the compound is stable and anhydrous , suggesting that it may be resistant to changes in environmental conditions such as humidity.

将来の方向性

特性

IUPAC Name |

2,2,6,6-tetramethylheptane-3,5-dione;zinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H20O2.Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H2,1-6H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRQBMHHOXESRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14363-14-5 | |

| Record name | Zinc di(pivaloylmethane) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

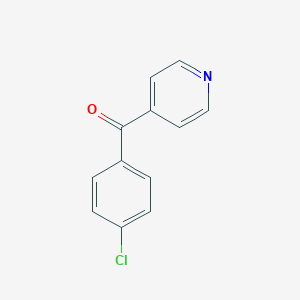

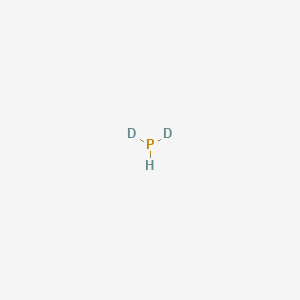

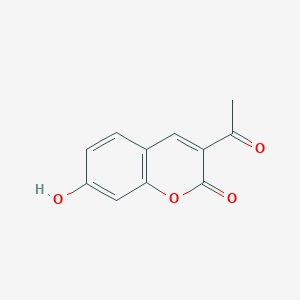

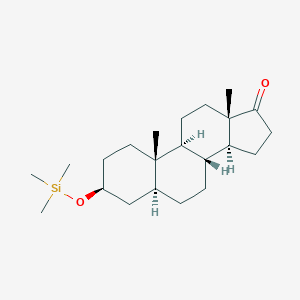

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)